Introduction: The Significance of Fluorinated Benzyl Alcohols in Modern Drug Discovery
Introduction: The Significance of Fluorinated Benzyl Alcohols in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of (3-Fluoro-4,5-dimethoxyphenyl)methanol
Abstract: This technical guide provides a comprehensive overview of the key physicochemical properties of (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS No. 99423-94-6). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the structural rationale for the compound's expected properties, outlines detailed experimental protocols for their determination, and provides predicted spectroscopic signatures based on established chemical principles. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from close structural analogs and computational models to offer a robust predictive analysis, empowering scientists to effectively utilize this compound in their research endeavors.
(3-Fluoro-4,5-dimethoxyphenyl)methanol belongs to a class of substituted aromatic alcohols that serve as critical building blocks in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacological properties.[1] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby optimizing pharmacokinetic profiles.[1]
The presence of two methoxy groups further influences the molecule's electronic and steric character. These electron-donating groups, combined with the electron-withdrawing fluorine atom, create a unique substitution pattern on the aromatic ring that can be exploited for regioselective reactions. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective handling, reaction optimization, and the rational design of new chemical entities.[2][3] This guide provides the foundational knowledge required to harness the potential of this versatile synthetic intermediate.
Molecular Identity and Computed Properties
A precise understanding of a molecule's structure and its computationally derived properties provides a baseline for all experimental work. These descriptors are crucial for preliminary assessments of solubility, lipophilicity, and potential for biological activity.
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Table 1: Summary of Molecular and Computed Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 99423-94-6 | [4] |
| Molecular Formula | C₉H₁₁FO₃ | [4] |
| Molecular Weight | 186.18 g/mol | [4] |
| SMILES | COC1=CC(CO)=CC(F)=C1OC | [4] |
| Calculated LogP | 1.3352 | [4] |
| Topological Polar Surface Area (TPSA) | 38.69 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 3 |[4] |
Physical State and Thermal Properties
Appearance and Predicted Melting Point
The compound is expected to be a white to off-white crystalline solid at room temperature. Its melting point is likely to be moderately above ambient temperature. For context, the related compound 4-Fluoro-3-methoxybenzyl alcohol has a reported melting point of 48-49°C.[5]
Experimental Protocol: Melting Point Determination
The determination of a sharp melting range is a primary indicator of purity. The capillary method is a standard and reliable technique.
Causality and Rationale:
-
Sample Preparation: A finely ground, dry powder ensures uniform heat transfer within the capillary tube, leading to a more accurate and sharp melting range.
-
Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical. A rapid rate can cause a lag between the thermometer reading and the actual sample temperature, resulting in an artificially wide and elevated melting range.
-
Calibration: Using certified standards ensures the accuracy and reliability of the instrument's temperature sensor.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of (3-Fluoro-4,5-dimethoxyphenyl)methanol to a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (< 2°C).
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} Caption: Workflow for melting point determination by the capillary method.
Solubility Profile
Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and reaction conditions. The solubility of (3-Fluoro-4,5-dimethoxyphenyl)methanol is governed by the interplay of its polar alcohol group and its moderately nonpolar substituted aromatic ring.
Expected Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding with the hydroxyl group.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected.
-
Aqueous Solutions: Low solubility in water is predicted due to the hydrophobic nature of the substituted benzene ring. Solubility will be pH-dependent, increasing slightly under highly acidic or basic conditions, though the alcohol is the primary driver.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected.
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of the compound in various solvents, which is essential for developing synthetic and analytical methods.
Causality and Rationale:
-
Equilibration Time: Allowing the mixture to stir for an extended period (24 hours) ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.
-
Filtration: Using a sub-micron filter (e.g., 0.22 µm) is essential to remove all undissolved solid particles, ensuring that the concentration of the supernatant accurately reflects the soluble fraction.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid (3-Fluoro-4,5-dimethoxyphenyl)methanol to a known volume (e.g., 2 mL) of the test solvent in a sealed vial. The presence of excess solid is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours using a shaker or stir plate.
-
Phase Separation: Allow the vials to stand for at least 1 hour to let the excess solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the compound using a calibrated analytical technique, such as HPLC-UV.
-
Calculation: Report the solubility in units of mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral signatures for (3-Fluoro-4,5-dimethoxyphenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
5.1.1. Predicted ¹H NMR Spectrum The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
-
-CH₂OH (Methylene protons): Expected around δ 4.5-4.7 ppm . This signal should appear as a singlet, or a doublet if coupling to the hydroxyl proton is observed (often solvent-dependent).
-
-OCH₃ (Methoxy protons): Two distinct singlets are expected, each integrating to 3H, likely in the range of δ 3.8-4.0 ppm .
-
Ar-H (Aromatic protons): Two signals are expected in the aromatic region (δ 6.5-7.5 ppm ).
-
One proton will be ortho to the fluorine, showing coupling to F (a doublet).
-
The other proton will be meta to the fluorine, showing smaller or no coupling to F (a singlet or narrow doublet).
-
-
-OH (Hydroxyl proton): A broad singlet, with a chemical shift that is highly dependent on concentration and solvent, typically between δ 1.5-3.0 ppm . This peak can be confirmed by a D₂O exchange experiment, where it will disappear.[7]
5.1.2. Predicted ¹³C NMR Spectrum The carbon NMR spectrum reveals the number of unique carbon environments and is particularly informative for this molecule due to carbon-fluorine coupling.[8] A simulated spectrum in Methanol-d4 suggests the following approximate shifts.
-
-CH₂OH (Methylene carbon): ~δ 60-65 ppm.
-
-OCH₃ (Methoxy carbons): Two distinct signals expected around ~δ 56-62 ppm.
-
Aromatic Carbons (C-H): Two signals expected in the ~δ 105-120 ppm region. These will show coupling to fluorine.
-
Aromatic Quaternary Carbons (C-O, C-F, C-CH₂OH): Four signals expected.
-
C-F: This signal will be a large doublet with a ¹JCF coupling constant of ~240-250 Hz, appearing far downfield (~δ 150-160 ppm).
-
C-O: Two signals coupled to fluorine (²JCF or ³JCF), expected around ~δ 145-155 ppm.
-
C-CH₂OH: One signal, also potentially showing a small coupling to fluorine, expected around ~δ 130-140 ppm.
-
Experimental Protocol: NMR Analysis
Causality and Rationale:
-
Solvent Choice: Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can slightly alter chemical shifts.[9]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) because it is chemically inert, volatile, and its signal appears in a region free from most organic proton signals.[7]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of (3-Fluoro-4,5-dimethoxyphenyl)methanol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Standard Addition: Add a small amount of TMS as an internal reference.
-
Data Acquisition: Acquire the ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum to the TMS signal at δ 0.00 ppm. Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign the ¹³C peaks based on chemical shift and C-F coupling patterns.
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} Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands:
-
O-H Stretch (alcohol): A strong, broad band around 3200-3500 cm⁻¹ .[10]
-
C-H Stretch (aromatic): Medium peaks just above 3000 cm⁻¹ (~3010-3100 cm⁻¹).
-
C-H Stretch (aliphatic -CH₂- and -CH₃): Medium-to-strong peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
-
C=C Stretch (aromatic ring): Medium peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (ether and alcohol): Strong, distinct peaks in the 1050-1250 cm⁻¹ region. The aryl-alkyl ether stretch is typically strong.
-
C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region, which may overlap with C-O stretching bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrum Features (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 186.18 , corresponding to the exact molecular weight.
-
Key Fragments:
-
m/z = 169: Loss of a hydroxyl radical (·OH).
-
m/z = 155: Loss of a methoxy radical (·OCH₃).
-
m/z = 157: Loss of the CH₂OH group.
-
The fragmentation pattern will be influenced by the stability of the resulting carbocations, with cleavage benzylic to the aromatic ring being a common pathway.
-
Conclusion
(3-Fluoro-4,5-dimethoxyphenyl)methanol is a valuable synthetic intermediate with a unique combination of functional groups poised for diverse applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive framework for its physicochemical characterization. By combining predictive analysis based on sound chemical principles with detailed, validated experimental protocols, researchers are well-equipped to understand and utilize this compound. The provided methodologies for determining thermal properties, solubility, and spectroscopic signatures serve as a practical resource for ensuring compound identity, purity, and suitability for downstream applications.
References
-
NP-MRD. 13C NMR Spectrum (1D, 100.0, Methanol-d4, simulated) (NP0353480). [Link]
-
ResearchGate. 13C NMR spectral signals of the compound isolated from the methanol.... [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]
-
Indian Journal of Chemical Technology. Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). [Link]
-
Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
-
ACS Publications. The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. [Link]
-
Thieme. 4. 13C NMR Spectroscopy. [Link]
-
PMC. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]
-
Greener Education Materials for Chemists. PHYSICOCHEMICAL PROPERTIES MODULES. [Link]
-
Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. [Link]
-
ResearchGate. Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. [Link]
-
PubChem. Bis(3,4-dimethoxyphenyl)methanol. [Link]
-
PubMed. Physicochemical descriptors in property-based drug design. [Link]
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
-
PubChem. (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one. [Link]
-
ResearchGate. Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. [Link]
-
PubChem. (4-Isopropyl-3,5-dimethoxyphenyl)methanol. [Link]
-
NIST. 3-Methoxybenzyl alcohol. [Link]
-
SpectraBase. (3,4-Dimethoxyphenyl)methanol - Optional[MS (GC)] - Spectrum. [Link]
-
SpectraBase. Methanol - Optional[1H NMR] - Spectrum. [Link]
-
MDPI. Chemical and Physical Properties of Selected Biochar Types and a Few Application Methods in Agriculture. [Link]
-
ResearchGate. The calculated IR spectrum of the methanol monomer and dimer.... [Link]
-
MDPI. Mechanochemical Synthesis of the Catechol-Theophylline Cocrystal: Spectroscopic Characterization and Molecular Structure. [Link]
-
SpectraBase. 2,4,5-Trifluoro-3-methoxybenzamide, N-(2-iodo-4-methylphenyl)- - Optional[Vapor Phase IR] - Spectrum. [Link]
Sources
- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHYSICOCHEMICAL PROPERTIES MODULES | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 3. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4-FLUORO-3-METHOXYBENZYL ALCOHOL | 128495-45-4 [chemicalbook.com]
- 6. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
